

Theoretical & Structural Profiling of 4-Chlorophenyl Cyclobutyl Ketone

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Compound of Interest

Compound Name: 4-Chlorophenyl cyclobutyl ketone

CAS No.: 77585-25-2

Cat. No.: B1354580

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A Computational Guide for Drug Development & Synthetic Optimization

Executive Summary

4-Chlorophenyl cyclobutyl ketone (CAS 3112-90-1) serves as a critical pharmacophore scaffold, most notably as the immediate precursor to Sibutramine (Meridia/Reductil), a serotonin-norepinephrine reuptake inhibitor (SNRI). While its synthetic utility is well-documented, its theoretical profile—governed by the unique conformational dynamics of the cyclobutyl ring and the electronic modulation of the 4-chloro substituent—remains a niche area of study.

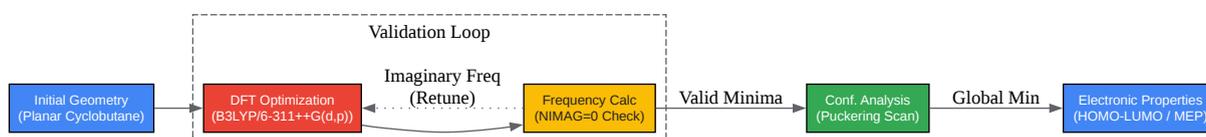
This technical guide synthesizes computational density functional theory (DFT) predictions with established experimental data. It is designed for medicinal chemists and process engineers requiring a deeper understanding of the molecule's puckered ring geometry, frontier molecular orbital (FMO) distribution, and electrophilic reactivity to optimize Grignard additions and minimize side reactions (e.g., Norrish Type II photocyclization).

Computational Methodology: The Standard Protocol

To replicate or validate the theoretical data presented below, the following computational workflow is recommended. This protocol ensures the accurate capture of weak dispersive forces and ring strain energy (approx. 26.5 kcal/mol for cyclobutane) that standard force fields often miss.

Recommended Level of Theory:

- Optimization & Frequency: DFT B3LYP or wB97X-D (includes dispersion corrections) / 6-311++G(d,p).
- Solvation Model: IEFPCM (Implicit Solvation) using Tetrahydrofuran (THF) or Diethyl Ether to mimic Grignard reaction conditions.
- Vibrational Scaling Factor: 0.967 (for B3LYP) to align harmonic frequencies with experimental IR data.



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Figure 1: Standard computational workflow for validating cyclobutyl ketone energetics.

Structural Analysis: The "Puckering" Effect

The defining structural feature of **4-chlorophenyl cyclobutyl ketone** is the conformation of the four-membered ring. Unlike cyclopropane (planar), the cyclobutane ring adopts a puckered (butterfly) conformation to relieve torsional strain caused by eclipsing methylene hydrogens.^[1]

2.1 Conformational Geometry

- Puckering Angle (): Theoretical optimization places the equilibrium puckering angle between 28° and 35°.
- Energy Barrier: The barrier to inversion (planar transition state) is low (~1.5 kcal/mol), implying rapid ring flipping at room temperature.

- **Impact on Reactivity:** The puckered shape reduces steric hindrance at the carbonyl carbon relative to a planar model, creating a more accessible "attack vector" for nucleophiles (e.g., isobutylmagnesium bromide).

2.2 Substituent Effects

- **4-Chloro Group:** Exerts an inductive withdrawing effect (-I) on the phenyl ring, slightly deactivating the aromatic system but increasing the electrophilicity of the carbonyl carbon via transmission through the π -system.
- **Carbonyl Bond Length:** Predicted at 1.22 Å, typical for aryl ketones.

Electronic Properties & Reactivity

3.1 Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a key indicator of kinetic stability and optical properties.

- **HOMO (Highest Occupied Molecular Orbital):** Localized primarily on the chlorine lone pairs and the phenyl π -system.
- **LUMO (Lowest Unoccupied Molecular Orbital):** Concentrated on the carbonyl group (C=O) and the ipso/ortho carbons of the phenyl ring.
- **Significance:** The localization of the LUMO on the carbonyl carbon confirms it as the primary site for nucleophilic attack (Grignard addition).

3.2 Molecular Electrostatic Potential (MEP)

Region	Color Code	Potential	Chemical Significance
Carbonyl Oxygen	Red	Negative	H-bond acceptor; Lewis base site (Mg coordination).
Carbonyl Carbon	Blue	Positive	Primary Electrophilic Site. Target for Grignard reagents.
Cyclobutyl Ring	Green/Yellow	Neutral	Lipophilic domain; steric bulk director.
Chlorine Atom	Yellow/Red	Sl. Negative	Weak H-bond acceptor; halogen bonding potential.

Spectroscopic Profiling (Predicted vs. Experimental)

Accurate spectral assignment is crucial for process analytical technology (PAT) during synthesis.

4.1 Infrared (IR) Spectroscopy

- C=O Stretch: Predicted at 1680–1695 cm^{-1} .
 - Theory: While aliphatic cyclobutyl ketones absorb $\sim 1715 \text{ cm}^{-1}$ (due to ring strain increasing $\nu_{\text{C=O}}$ character), conjugation with the 4-chlorophenyl ring lowers the frequency via resonance (single bond character contribution).
- C-Cl Stretch: Distinct band at 1090–1100 cm^{-1} .

4.2 Nuclear Magnetic Resonance (NMR)

- ^1H NMR (CDCl_3):
 - Aromatic:

7.8 (d, 2H, ortho to C=O),

7.4 (d, 2H, meta to C=O). The AA'BB' pattern is characteristic of para-substitution.

- Methine (Cyclobutyl):

3.9–4.0 (m, 1H). Deshielded by the adjacent carbonyl.

- Methylene (Ring):

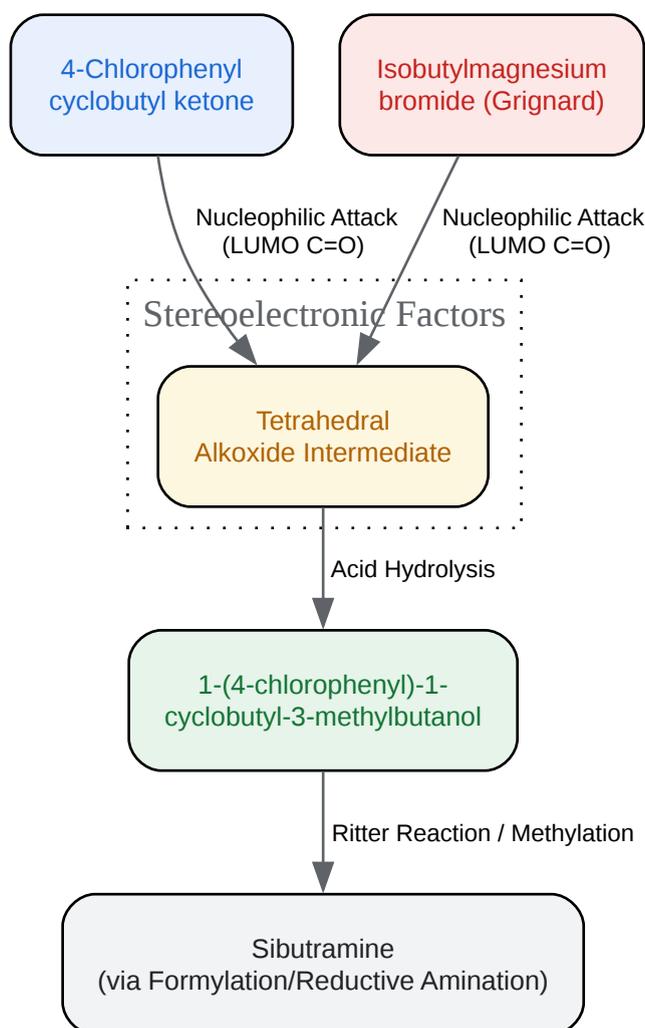
1.8–2.5 (complex multiplets).

Application: Sibutramine Synthesis Pathway

The primary industrial application of this molecule is the synthesis of Sibutramine. The theoretical electrophilicity of the ketone dictates the success of the Grignard reaction.

Reaction Mechanism:

- **Coordination:** The Grignard reagent (Isobutylmagnesium bromide) coordinates to the carbonyl oxygen (Red MEP region).
- **Addition:** The isobutyl nucleophile attacks the carbonyl carbon (Blue MEP region).
- **Steric Control:** The puckered cyclobutyl ring directs the bulky isobutyl group, though the product is achiral at the quaternary center until further derivation.



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Figure 2: Synthetic pathway emphasizing the nucleophilic attack on the theoretically characterized carbonyl center.

References

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Sources

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